molecular formula C21H25NO7 B4299361 3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4299361
M. Wt: 403.4 g/mol
InChI Key: RVXPZTWLZOPVLS-UHFFFAOYSA-N
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Description

3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that features both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could involve:

    Ethylation: Starting with 4-hydroxybenzaldehyde, ethylation can be performed using ethyl iodide and a base like potassium carbonate to form 4-ethoxybenzaldehyde.

    Condensation: The 4-ethoxybenzaldehyde can then undergo a condensation reaction with malonic acid in the presence of a base to form 3-(4-ethoxyphenyl)propanoic acid.

    Amidation: The final step involves the amidation of 3-(4-ethoxyphenyl)propanoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, to form quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The aromatic and carboxylic acid groups could play a role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
  • 3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Uniqueness

The presence of both ethoxy and trimethoxybenzoyl groups in 3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID may confer unique chemical properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-5-29-15-8-6-13(7-9-15)16(12-19(23)24)22-21(25)14-10-17(26-2)20(28-4)18(11-14)27-3/h6-11,16H,5,12H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXPZTWLZOPVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
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3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

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